molecular formula C28H26F4N2O7S B564453 (S)-Bicalutamide (1S)-Camphanic Acid Ester CAS No. 1217519-01-1

(S)-Bicalutamide (1S)-Camphanic Acid Ester

Cat. No. B564453
CAS RN: 1217519-01-1
M. Wt: 610.577
InChI Key: KNOWAADSTULBRZ-WTGGTCQISA-N
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Description

“(S)-Bicalutamide (1S)-Camphanic Acid Ester” is a complex organic compound. It is an ester, which is a derivative of a carboxylic acid where the hydrogen in the carboxylic acid group is replaced by a hydrocarbon group . The compound is likely to have properties similar to other esters, which are often used in a variety of applications due to their diverse chemical properties .


Synthesis Analysis

Esters can be synthesized through a process known as esterification . This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “(S)-Bicalutamide (1S)-Camphanic Acid Ester”, the specific arrangement of these groups and the rest of the molecule would be unique to this compound. The structure of the molecule can have significant effects on its properties and reactivity .


Chemical Reactions Analysis

Esters, including “(S)-Bicalutamide (1S)-Camphanic Acid Ester”, can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the ester is broken down into its constituent alcohol and carboxylic acid in the presence of water . This reaction can be catalyzed by both acids and bases .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols . They can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water . The specific physical and chemical properties of “(S)-Bicalutamide (1S)-Camphanic Acid Ester” would depend on its specific structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Esterification and Diastereomer Separation: The potential of (1S)-camphanoyl chloride for enantiomer separation of hydroxyl-functional asymmetric phosphanes through esterification has been exemplified, highlighting its utility in synthesizing diastereoisomers with low barriers for interconversion. This demonstrates its role in the preparation of P-asymmetric compounds and its application in transition-metal catalysis, including Rh-catalyzed asymmetric hydrogenations and Suzuki-Miyaura couplings (Wawrzyniak et al., 2017).
  • Crystal Structure Analysis: The synthesis and crystal structure analysis of camphanic acid cyclohexenyl esters have been described, providing insights into the stereochemistry and molecular configuration of these compounds. This includes compounds prepared by condensation of (1S)-(-)-camphanic acid chloride with alcohols, demonstrating the utility of (1S)-camphanic acid esters in determining the configuration of complex molecules (Zelder et al., 2001).

Enantiomer Separation and Chiral Analysis

  • Chemical Resolution of Racemic Compounds: Efficient chemical resolution of racemic compounds using enantiopure acids as resolving agents has been achieved, with (1S)-(-)-camphanic acid showing superior diastereomeric separation capabilities. This method has produced highly optically pure enantiomers in good yields, underlining the importance of (1S)-camphanic acid in chiral analysis and resolution (Lupi et al., 2022).
  • Stereochemical Configuration Determination: The resolution of axially chiral 2-substituted N,N-diisopropyl-1-naphthamides by HPLC over a chiral stationary phase to provide enantiomerically pure atropisomers, and the absolute stereochemistry determination of these compounds, highlights the application of (1S)-camphanic acid esters in stereochemical analysis (Dai et al., 2001).

Catalysis and Material Science

  • Asymmetric Catalysis: The use of (1S)-camphanic acid esters in the synthesis of enantiomerically pure compounds via diastereomeric esters separation, and their application in asymmetric catalysis for the preparation of ligands and catalysts, showcases the role of these compounds in enhancing enantioselectivity in synthetic chemistry (Brunner et al., 2001).

Safety And Hazards

The safety and hazards associated with “(S)-Bicalutamide (1S)-Camphanic Acid Ester” would depend on its specific structure and properties. In general, esters can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . They should be handled with appropriate personal protective equipment and precautions should be taken to avoid dust formation and inhalation of vapors .

properties

IUPAC Name

[(2S)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOWAADSTULBRZ-WTGGTCQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2(CCC1(OC2=O)C(=O)O[C@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F4N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Bicalutamide (1S)-Camphanic Acid Ester

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